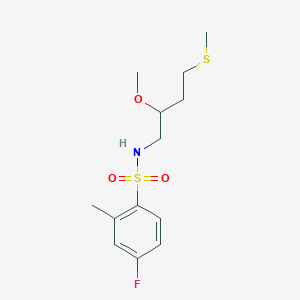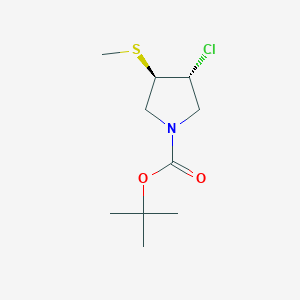
Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three methyl groups and the remaining bond attached to the rest of the molecule .
Molecular Structure Analysis
The molecular structure of a compound with a tert-butyl group would include this group attached to the rest of the molecule. The exact structure would depend on the other components of the molecule .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a tert-butyl group would depend on the other components of the molecule. These could include properties like molecular weight, melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Versatile Intermediates for Asymmetric Synthesis
Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate and related compounds are highly versatile intermediates for the asymmetric synthesis of amines. This includes the preparation of N-tert-butanesulfinyl imines, which are key for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, as well as alpha- and beta-amino acids. This methodology leverages the tert-butanesulfinyl group's role as an activating and chiral directing group that is easily removed post-reaction (Ellman, Owens, & Tang, 2002).
Chiral Auxiliary and Building Block in Peptide Synthesis
The compound acts as a chiral auxiliary in the synthesis of enantiomerically pure compounds, demonstrating its utility in complex chemical transformations. For example, it has been used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and as a chiral building block in dipeptide synthesis. This showcases its effectiveness in facilitating stereoselective chemical reactions and its comparison with other chiral auxiliaries for similar transformations (Studer, Hintermann, & Seebach, 1995).
Synthetic Precursor for Medicinally Significant Candidates
The synthesis and characterization of tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate derivatives from L-Serine highlights its role as an important synthetic precursor for the development of medicinally significant candidates. This includes its application in the synthesis of N-Boc protected oxazolidines, illustrating its value in producing key intermediates for further pharmaceutical development (Khadse & Chaudhari, 2015).
Catalysis and Dynamic Kinetic Resolution
The compound also finds applications in catalysis and dynamic kinetic resolution, serving as a novel chiral auxiliary. It facilitates stereoselective carbon-carbon bond formation, showcasing its potential in the development of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are essential for synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2S/c1-10(2,3)14-9(13)12-5-7(11)8(6-12)15-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKBZINDMBNOFY-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


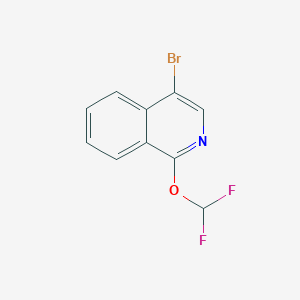
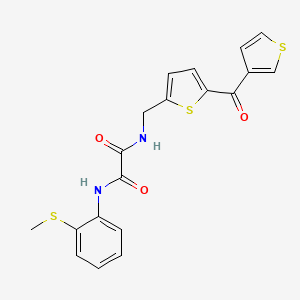
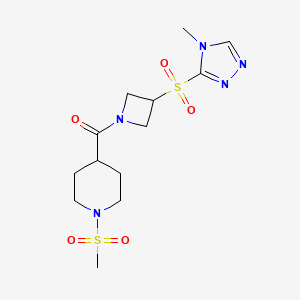

![1-Benzyl-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine](/img/structure/B2829815.png)
![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate](/img/structure/B2829816.png)
![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)
![1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2829820.png)
![N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2829821.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2829823.png)
![6-chloro-N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B2829825.png)

